molecular formula C19H16I2O3 B1673714 2-Butyl-3-(3,5-diiodo-4-hydroxy benzoyl) benzofuran CAS No. 1951-26-4

2-Butyl-3-(3,5-diiodo-4-hydroxy benzoyl) benzofuran

Cat. No.: B1673714
CAS No.: 1951-26-4
M. Wt: 546.1 g/mol
InChI Key: PNFMEGSMKIHDFZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 2-Butyl-3-(3,5-diiodo-4-hydroxy benzoyl) benzofuran is the non-selective ion channels . This compound is an analog of Amiodarone, a well-known anti-arrhythmic drug .

Mode of Action

This compound interacts with its targets by inhibiting the ion channels . This inhibition is competitive, meaning it competes with other molecules for the same binding site .

Biochemical Pathways

The compound affects the thyroid hormone pathway by competitively inhibiting 5′-T4 (thyroxine) deiodination . This inhibition can affect various downstream effects related to thyroid hormone function, including metabolism, growth, and development.

Pharmacokinetics

It is slightly soluble in dmso and methanol when heated and sonicated . Its pKa is predicted to be 4.84±0.25 , which may affect its absorption and distribution in the body.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its anti-arrhythmic properties . By inhibiting non-selective ion channels, it can help regulate heart rhythm.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, its solubility in different solvents suggests that it may be more effective in certain environments . .

Chemical Reactions Analysis

2-Butyl-3-(3,5-diiodo-4-hydroxy benzoyl) benzofuran undergoes various chemical reactions:

Common reagents used in these reactions include oxidizing agents like iodine, reducing agents, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Properties

IUPAC Name

(2-butyl-1-benzofuran-3-yl)-(4-hydroxy-3,5-diiodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16I2O3/c1-2-3-7-16-17(12-6-4-5-8-15(12)24-16)18(22)11-9-13(20)19(23)14(21)10-11/h4-6,8-10,23H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFMEGSMKIHDFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16I2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20173164
Record name L-3373
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Molecular Weight

546.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951-26-4
Record name (2-Butyl-3-benzofuranyl)(4-hydroxy-3,5-diiodophenyl)methanone
Source CAS Common Chemistry
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Record name 1951-26-4
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Record name L-3373
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Record name (2-butylbenzofuran-3-yl) (4-hydroxy-3,5-diiodophenyl) ketone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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